Cas no 2411294-72-7 (N-[3-[[[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]amino]carbonyl]-2-thienyl]-2-furancarboxamide)

N-[3-[[[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]amino]carbonyl]-2-thienyl]-2-furancarboxamide structure
2411294-72-7 structure
商品名:N-[3-[[[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]amino]carbonyl]-2-thienyl]-2-furancarboxamide
CAS番号:2411294-72-7
MF:C19H14FN3O4S
メガワット:399.39556646347
CID:5416346
PubChem ID:165784570

N-[3-[[[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]amino]carbonyl]-2-thienyl]-2-furancarboxamide 化学的及び物理的性質

名前と識別子

    • N-(3-{[4-fluoro-3-(prop-2-enamido)phenyl]carbamoyl}thiophen-2-yl)furan-2-carboxamide
    • Z1410274339
    • 2411294-72-7
    • EN300-7525965
    • N-[3-[[[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]amino]carbonyl]-2-thienyl]-2-furancarboxamide
    • インチ: 1S/C19H14FN3O4S/c1-2-16(24)22-14-10-11(5-6-13(14)20)21-17(25)12-7-9-28-19(12)23-18(26)15-4-3-8-27-15/h2-10H,1H2,(H,21,25)(H,22,24)(H,23,26)
    • InChIKey: UKJBXGRJZXQALN-UHFFFAOYSA-N
    • ほほえんだ: O1C=CC=C1C(NC1SC=CC=1C(NC1=CC=C(F)C(NC(=O)C=C)=C1)=O)=O

計算された属性

  • せいみつぶんしりょう: 399.06890527g/mol
  • どういたいしつりょう: 399.06890527g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 620
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 129Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

  • 密度みつど: 1.488±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 469.3±45.0 °C(Predicted)
  • 酸性度係数(pKa): 11.64±0.70(Predicted)

N-[3-[[[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]amino]carbonyl]-2-thienyl]-2-furancarboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7525965-0.05g
N-(3-{[4-fluoro-3-(prop-2-enamido)phenyl]carbamoyl}thiophen-2-yl)furan-2-carboxamide
2411294-72-7 95.0%
0.05g
$246.0 2025-03-10

N-[3-[[[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]amino]carbonyl]-2-thienyl]-2-furancarboxamide 関連文献

N-[3-[[[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]amino]carbonyl]-2-thienyl]-2-furancarboxamideに関する追加情報

Comprehensive Analysis of N-[3-[[[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]amino]carbonyl]-2-thienyl]-2-furancarboxamide (CAS No. 2411294-72-7)

The compound N-[3-[[[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]amino]carbonyl]-2-thienyl]-2-furancarboxamide, identified by its CAS No. 2411294-72-7, is a sophisticated organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its complex structure, featuring a furancarboxamide core linked to a thienyl moiety and a fluoro-substituted phenyl group, makes it a promising candidate for targeted therapeutic applications. Researchers are particularly interested in its potential as a kinase inhibitor or signal transduction modulator, given its unique binding properties.

In recent years, the demand for small-molecule inhibitors has surged, driven by advancements in precision medicine and cancer research. This compound's 4-fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl segment is structurally analogous to several FDA-approved drugs, sparking curiosity about its bioavailability and metabolic stability. Computational studies suggest it may exhibit high selectivity for specific protein targets, a hot topic in drug discovery forums and AI-driven molecular design platforms.

The thienyl-furancarboxamide scaffold is notable for its heterocyclic diversity, a feature frequently explored in medicinal chemistry to enhance drug-likeness. Users searching for "innovative heterocyclic compounds 2024" or "furancarboxamide derivatives in oncology" will find this molecule highly relevant. Its propen-1-yl amino side chain further introduces reactivity that could be leveraged for prodrug development, aligning with trends in sustained-release formulations.

From a synthetic perspective, CAS 2411294-72-7 exemplifies modern multi-step organic synthesis techniques. The incorporation of fluoro and acrylamide groups reflects strategies to optimize binding affinity while minimizing off-target effects—a priority in next-generation therapeutics. Laboratories focusing on structure-activity relationship (SAR) studies often reference such compounds when investigating electron-withdrawing substituents.

Environmental and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling of this compound remains an active area of inquiry. With growing public interest in "green chemistry pharmaceuticals," researchers are evaluating its biodegradability and ecotoxicological impact. Preliminary data indicate potential for low bioaccumulation, making it a subject of interest in sustainable drug development discussions.

In conclusion, N-[3-[[[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]amino]carbonyl]-2-thienyl]-2-furancarboxamide represents a compelling case study at the intersection of cutting-edge chemistry and therapeutic innovation. Its structural complexity and functional versatility position it as a valuable template for future high-throughput screening campaigns and personalized medicine initiatives.

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